Quinoline 2-Methyl vs. 2-Dimethylamino Substitution: Class-Level Activity Divergence
In patent class exemplars, replacing the 2-methyl group (target compound) with a 2-(dimethylamino) substituent (comparator) generates a different hydrogen-bonding profile and alters basicity. Although no direct head-to-head assay data exist for the exact target compound, the closest structurally characterized analog – 2-(4-benzylpiperazin-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide bis(oxalic acid) – differs by the quinoline 2-substituent and the linker (oxoacetamide vs. acetamide). Cross-class patent activity trends indicate that quinoline 2-amino derivatives often exhibit >10-fold differences in MCH receptor binding compared to 2-methyl congeners [1]. This supports the expectation that the 2-methyl substitution in CAS 941939-28-2 is a non-interchangeable structural feature.
| Evidence Dimension | Quinoline 2-position substitution influence on MCH receptor binding (class-level patent trend) |
|---|---|
| Target Compound Data | 2-methyl substitution (CAS 941939-28-2); specific IC₅₀ not disclosed |
| Comparator Or Baseline | 2-(dimethylamino)quinolin-4-yl analog (ChemBase ID 183110); specific IC₅₀ not disclosed |
| Quantified Difference | >10-fold activity shifts observed between 2-methyl and 2-amino substituted quinolines in patent class [1] |
| Conditions | MCH receptor binding assays as aggregated from patent US20050124628A1 |
Why This Matters
Procurement decisions based solely on 'similar core' logic risk acquiring a compound with fundamentally different target engagement; the 2-methyl group is a critical differentiator.
- [1] US20050124628A1 – Novel compounds. Quinoline derivatives with piperazine substitution for CNS and other disorders. Google Patents, 2005. View Source
